molecular formula C7H8N2O B569927 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 115121-21-6

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B569927
CAS No.: 115121-21-6
M. Wt: 136.154
InChI Key: NIWSEVKZLRZWDW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is an organic compound that features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide under basic conditions . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other functionalized compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a base.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

115121-21-6

Molecular Formula

C7H8N2O

Molecular Weight

136.154

IUPAC Name

1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one

InChI

InChI=1S/C7H8N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-2H,3-4H2,(H2,8,9,10)

InChI Key

NIWSEVKZLRZWDW-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=CC(=O)N2

Synonyms

6H-Pyrrolo[2,3-b]pyridin-6-one,1,2,3,7-tetrahydro-(6CI)

Origin of Product

United States

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